(5-Methoxypyrazin-2-yl)methanamine dihydrochloride
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Overview
Description
(5-Methoxypyrazin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H9N3O.2HCl. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxypyrazin-2-yl)methanamine dihydrochloride typically involves the reaction of 5-methoxypyrazine with methanamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature environment to ensure the proper formation of the dihydrochloride salt. The process can be summarized as follows:
Starting Materials: 5-methoxypyrazine and methanamine.
Reaction: The starting materials are reacted in the presence of hydrochloric acid.
Product Formation: The product, this compound, is formed as a dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxypyrazin-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(5-Methoxypyrazin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Methoxypyrazin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazine Derivatives: Compounds such as 2-methylpyrazine and 2,3-dimethylpyrazine share structural similarities with (5-Methoxypyrazin-2-yl)methanamine dihydrochloride.
Methanamine Derivatives: Compounds like N-methylmethanamine and N-ethylmethanamine are similar in terms of the methanamine group.
Uniqueness
This compound is unique due to the presence of both the methoxypyrazine and methanamine groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields.
Properties
IUPAC Name |
(5-methoxypyrazin-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c1-10-6-4-8-5(2-7)3-9-6;;/h3-4H,2,7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRVKAMNBJISIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(N=C1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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